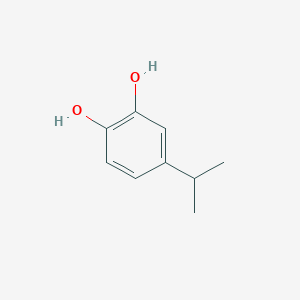

4-Isopropylcatechol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-propan-2-ylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVMDJWLFVQZAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175643 | |

| Record name | 4-Isopropylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138-43-4 | |

| Record name | 4-Isopropylcatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2138-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002138434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ISOPROPYLCATECHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Isopropylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylpyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOPROPYLCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE856V0X6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Isopropylcatechol: A Technical Guide to its Mechanism of Action in Melanocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropylcatechol (4-IPC) is a potent depigmenting agent known for its selective cytotoxicity towards melanocytes. This technical guide provides an in-depth analysis of the current understanding of its mechanism of action. 4-IPC acts as a substrate for tyrosinase, the key enzyme in melanogenesis. Its enzymatic oxidation leads to the formation of highly reactive intermediates, including semiquinone radicals and ortho-quinones. These reactive species are believed to be the primary mediators of 4-IPC's effects, inducing cytotoxicity through the generation of reactive oxygen species (ROS) and the inhibition of essential cellular processes such as protein synthesis. While direct quantitative data for 4-IPC is limited in publicly available literature, this guide synthesizes existing knowledge and draws parallels with the closely related compound, 4-tert-butylcatechol (4-TBC), to elucidate the probable molecular pathways involved. This document also provides detailed experimental protocols for key assays relevant to the study of melanocyte biology and the effects of depigmenting agents.

Introduction

Skin hyperpigmentation disorders, such as melasma and post-inflammatory hyperpigmentation, are common dermatological conditions resulting from the overproduction and uneven distribution of melanin. Melanocytes, the specialized cells in the basal layer of the epidermis, are responsible for melanin synthesis. The regulation of melanogenesis is a complex process involving various signaling pathways, with the enzyme tyrosinase playing a rate-limiting role.

This compound (4-IPC) has been identified as a compound with significant depigmenting properties[1]. Its mechanism of action is primarily centered on its interaction with tyrosinase and the subsequent toxic effects on melanocytes. Understanding the precise molecular events triggered by 4-IPC is crucial for the development of novel therapeutic strategies for pigmentation disorders and for assessing the safety of related phenolic compounds.

Core Mechanism of Action

The primary mechanism of action of 4-IPC in melanocytes involves its enzymatic oxidation by tyrosinase, leading to the generation of cytotoxic reactive species.

Role as a Tyrosinase Substrate

4-IPC, being a catechol derivative, serves as a substrate for the catecholase activity of tyrosinase. The enzyme oxidizes 4-IPC to its corresponding ortho-quinone. This reactive o-quinone is a key player in the subsequent cytotoxic events[2][3]. The formation of these quinones is a critical step, as they are highly electrophilic and can react with cellular nucleophiles.

Generation of Reactive Oxygen Species (ROS)

Inhibition of Protein Biosynthesis

Early studies have shown that 4-IPC significantly inhibits protein biosynthesis in melanoma cells that have high levels of tyrosinase activity[10]. This inhibitory effect is not observed in cells lacking tyrosinase, indicating that the enzymatic conversion of 4-IPC is a prerequisite for this toxicity. The reactive intermediates formed during the oxidation of 4-IPC are thought to be responsible for the disruption of protein synthesis machinery[10].

Induction of Melanocyte Cytotoxicity and Apoptosis

The culmination of the aforementioned events is the selective damage and death of melanocytes[1]. Studies on the related compound 4-tert-butylcatechol (4-TBC) have shown that it induces morphological changes in melanocytes, including cell enlargement and loss of dendrites, eventually leading to cell death[11][12]. This cytotoxicity is believed to occur through apoptosis, as evidenced by plasma membrane blebbing and DNA fragmentation in response to 4-TBC treatment[13]. It is highly probable that 4-IPC induces melanocyte death through a similar apoptotic pathway.

Putative Impact on Melanogenesis Signaling Pathways

While direct studies on the effect of 4-IPC on specific signaling pathways are scarce, we can infer its likely impact based on the known mechanisms of melanogenesis and the effects of related cytotoxic agents. The primary effect of 4-IPC appears to be direct cytotoxicity rather than modulation of signaling pathways. However, the cellular stress induced by 4-IPC could secondarily affect these pathways.

cAMP/PKA/CREB/MITF Pathway

The cyclic AMP (cAMP) signaling pathway is a central regulator of melanogenesis. Activation of the melanocortin 1 receptor (MC1R) leads to increased intracellular cAMP, which activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), which in turn upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF)[14][15][16]. MITF is the master regulator of melanocyte development and function, controlling the expression of key melanogenic enzymes like tyrosinase. It is unlikely that 4-IPC directly interacts with this pathway. Instead, the cytotoxic effects and inhibition of protein synthesis would lead to a general shutdown of cellular functions, including the expression of MITF and its downstream targets.

MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK, JNK, and p38 MAPK pathways, also play roles in regulating melanogenesis. The ERK pathway, for instance, can negatively regulate melanogenesis by phosphorylating and promoting the degradation of MITF. Given that 4-IPC induces cellular stress, it is plausible that it could activate stress-responsive pathways like JNK and p38 MAPK, which are known to be involved in apoptosis.

Quantitative Data

Direct and specific quantitative data for this compound, such as IC50 values for tyrosinase inhibition, melanin synthesis inhibition, and cytotoxicity, are not extensively reported in the available scientific literature. However, data for the structurally similar compound, 4-tert-butylcatechol (4-TBC), can provide some context.

Table 1: Effects of 4-tert-butylcatechol (4-TBC) on Melanocytes

| Parameter | Assay | Cell Line/System | Concentration/Effect | Reference |

| Tyrosinase Inhibition | Dopa Oxidation Assay | Human Melanoma Cells | > 1 x 10-3 M | [17] |

| Cytotoxicity | Cell Viability Assay | Guinea Pig Melanocytes | 1.5 x 10-3 mg/mL: 15-30% cell detachment | [12] |

| Melanogenesis | Pheomelanin Intermediates | B16 Melanoma Cells | 10-4 M: Increased GSH, 2-SCD, and 5-SCD | [18] |

Note: This data is for 4-tert-butylcatechol (4-TBC) and should be interpreted with caution as the effects of this compound (4-IPC) may differ.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed cytotoxic mechanism of 4-IPC in melanocytes.

Caption: Workflow for evaluating 4-IPC's impact on melanocytes.

Detailed Experimental Protocols

Mushroom Tyrosinase Activity Assay

This assay is used to determine the direct inhibitory effect of a compound on tyrosinase activity.

-

Reagents:

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

Test compound (4-IPC) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare various concentrations of the test compound (4-IPC) and a positive control (e.g., kojic acid).

-

In a 96-well plate, add phosphate buffer, the test compound solution, and the tyrosinase solution.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

-

Initiate the reaction by adding the L-DOPA substrate.

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a set duration.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

-

Reagents:

-

Melanocyte cell line (e.g., B16F10 murine melanoma cells)

-

Complete cell culture medium

-

Test compound (4-IPC)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

-

-

Procedure:

-

Seed melanocytes in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 4-IPC for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

-

Melanin Content Assay

This assay quantifies the amount of melanin produced by melanocytes.

-

Reagents:

-

Melanocyte cell line (e.g., B16F10)

-

Complete cell culture medium

-

Test compound (4-IPC)

-

NaOH solution (e.g., 1 N) containing DMSO (e.g., 10%)

-

6-well or 24-well cell culture plates

-

Microplate reader or spectrophotometer

-

-

Procedure:

-

Seed melanocytes in multi-well plates and treat with various concentrations of 4-IPC for a desired period (e.g., 72 hours).

-

After treatment, wash the cells with PBS and harvest them.

-

Lyse the cell pellets with the NaOH/DMSO solution and incubate at an elevated temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.

-

Centrifuge the lysates to pellet any debris.

-

Measure the absorbance of the supernatant at 405 nm or 475 nm.

-

Normalize the melanin content to the total protein concentration of each sample, determined by a protein assay (e.g., BCA assay).

-

Calculate the percentage of melanin content relative to the untreated control.

-

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Reagents and Equipment:

-

Melanocyte cell line

-

Test compound (4-IPC)

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-MITF, anti-phospho-CREB, anti-CREB, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cultured melanocytes with 4-IPC for various time points.

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system and perform densitometric analysis to quantify the protein expression levels, normalizing to a loading control like β-actin.

-

Conclusion

This compound exerts its depigmenting effect primarily through its role as a tyrosinase substrate, leading to the formation of reactive quinone species and the generation of oxidative stress within melanocytes. This cascade of events results in the inhibition of vital cellular processes, such as protein synthesis, and ultimately induces apoptosis, leading to a reduction in the melanocyte population. While the direct impact of 4-IPC on key melanogenesis signaling pathways like the cAMP/PKA/CREB/MITF axis remains to be fully elucidated, its potent cytotoxic nature suggests a general disruption of cellular homeostasis rather than a specific regulatory effect. Further research is warranted to obtain precise quantitative data for 4-IPC and to explore its detailed interactions with cellular signaling networks. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be invaluable for the development of safe and effective treatments for pigmentation disorders.

References

- 1. The treatment of hypermelanosis with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tyrosinase-mediated cytotoxicity of 4-substituted phenols: quantitative structure-thiol-reactivity relationships of the derived o-quinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Melanocytes as Instigators and Victims of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition mechanism of melanin formation based on antioxidant scavenging of reactive oxygen species - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. Role of Melanin in Melanocyte Dysregulation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Interruption of p38MAPK-MSK1-CREB-MITF-M pathway to prevent hyperpigmentation in the skin [ijbs.com]

- 10. Tyrosinase-mediated inhibition of in vitro leucine incorporation into mouse melanoma by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of 4-tertiary butyl catechol on melanocytes of hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of 4-tertiary butyl catechol on tissue cultured melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The cytotoxicity and apoptosis induced by 4-tertiary butylphenol in human melanocytes are independent of tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. p21-activated kinase 4 critically regulates melanogenesis via activation of the CREB/MITF and β-catenin/MITF pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The activation of melanogenesis by p-CREB and MITF signaling with extremely low-frequency electromagnetic fields on B16F10 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Inhibition of tyrosinase activity by 4-tert-butylcatechol and other depigmenting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stimulation of pheomelanogenesis in cultured B16 melanoma cells by 4-tertiary butylcatechol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant and Free Radical Scavenging Activity of 4-Isopropylcatechol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant and free radical scavenging properties of 4-Isopropylcatechol. It covers the fundamental mechanism of action, contextual quantitative data from related compounds, and detailed experimental protocols for assessing antioxidant efficacy.

Introduction: The Antioxidant Potential of Catechols

This compound is a phenolic compound belonging to the catechol family, which is characterized by a benzene ring with two hydroxyl (-OH) groups at adjacent positions (ortho). This structural feature is the cornerstone of the potent antioxidant and free radical scavenging activities observed in this class of molecules.[1] Free radicals and other reactive oxygen species (ROS) are highly unstable molecules that can cause significant damage to cells through oxidative stress, a process implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2][3]

Antioxidants mitigate this damage by neutralizing free radicals. The catechol structure is particularly effective in this role due to the ability of its hydroxyl groups to donate hydrogen atoms, thereby stabilizing the radicals.[1][4] While this compound is known for its use as a depigmenting agent, its inherent catechol structure suggests significant, though less-studied, antioxidant capabilities.[5] This guide will delve into the mechanisms and methodologies relevant to evaluating this potential.

Mechanism of Free Radical Scavenging

The primary mechanism by which catechols exert their antioxidant effect is through hydrogen atom transfer (HAT). The hydroxyl groups on the catechol ring can readily donate a hydrogen atom to a free radical, neutralizing it. This process transforms the catechol into a more stable semiquinone radical, which is stabilized by resonance within the aromatic ring. This stable nature prevents it from propagating the radical chain reaction. A single catechol molecule can scavenge two radicals.[4]

The reaction can be summarized as:

-

Catechol-OH + R• → Catechol-O• + RH (First H-atom donation)

-

Catechol-O• + R• → Quinone + RH (Second H-atom donation)

The efficiency of this process is influenced by the bond dissociation energy (BDE) of the O-H bonds, which can be modulated by other substituents on the aromatic ring.

Quantitative Antioxidant & Free Radical Scavenging Activity

While specific quantitative antioxidant data, such as IC50 values from DPPH or ABTS assays for this compound, are not prominently available in the reviewed scientific literature, the activity of structurally similar catechol derivatives provides a strong basis for its potential efficacy. The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the initial free radicals in an assay; a lower IC50 value indicates higher antioxidant activity.[6][7]

The following table summarizes the IC50 values for various catechol derivatives found in the literature, which helps to contextualize the expected antioxidant capacity of the catechol functional group.

| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 of Ref. (µg/mL) |

| Methanol Extract of V. amygdalina | DPPH | 94.92 | Ascorbic Acid | 127.7 |

| Ethanol Extract of V. amygdalina | DPPH | 94.83 | Ascorbic Acid | 127.7 |

| Methanol Extract of V. amygdalina | ABTS | 179.8 | Ascorbic Acid | 127.7 |

| EESAL Extract | DPPH | 104.74 | BHA | 112.05 |

| EESAL Extract | DPPH | 104.74 | BHT | 202.35 |

| Ginseng Radix Saponins | DPPH | 893 | - | - |

| Ginseng Radix Saponins | ABTS | 210 | - | - |

Note: This table presents data for various extracts and compounds containing phenolic and catechol structures to illustrate a range of reported antioxidant activities.[8][9] EESAL: Ethanol Extract of Anogeissus leiocarpus stem bark; BHA: Butylated hydroxyanisole; BHT: Butylated hydroxytoluene.

Studies on structure-activity relationships have demonstrated that phenolic compounds with a catechol unit (two adjacent hydroxyl groups) exhibit greater antioxidant properties than those with a single hydroxyl group.[1] The presence and position of other substituents on the benzene ring further modulate this activity.

Detailed Experimental Protocols

Assessing the antioxidant activity of a compound like this compound involves standardized in-vitro assays. The most common are the DPPH and ABTS radical scavenging assays.

This assay measures the capacity of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of the deep violet DPPH solution to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly made and kept in the dark.[5]

-

Sample Preparation: Prepare a stock solution of this compound in the same solvent. Create a series of dilutions at different concentrations (e.g., 10, 25, 50, 100 µg/mL). A standard antioxidant, such as Ascorbic Acid or Trolox, should be prepared similarly for comparison.

-

Reaction: In a 96-well microplate or cuvettes, add a specific volume of the sample or standard solution (e.g., 100 µL) to a fixed volume of the DPPH solution (e.g., 100 µL).[5]

-

Incubation: Shake the mixture vigorously and incubate it at room temperature in the dark for a specified period (typically 30 minutes).[5]

-

Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically between 515-517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance with the sample.

-

-

IC50 Determination: Plot the % inhibition against the sample concentrations. The IC50 value is determined from the resulting curve, representing the concentration that causes 50% inhibition.

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ back to the colorless neutral form is measured by the decrease in absorbance.

Protocol:

-

ABTS•+ Generation: Prepare the ABTS radical cation by reacting an aqueous ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). This mixture is kept in the dark at room temperature for 12-16 hours to allow for complete radical generation.[8]

-

Working Solution Preparation: Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a working solution with an absorbance of approximately 0.70 (±0.02) at 734 nm.[8]

-

Sample Preparation: Prepare a stock solution and serial dilutions of this compound and a standard antioxidant (e.g., Trolox) as described for the DPPH assay.

-

Reaction: Add a small volume of the sample or standard solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL) in a 96-well plate.

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature in the dark.[8]

-

Measurement: Measure the absorbance of the solution at 734 nm.[8]

-

Calculation & IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value using the same formulas and plotting method as in the DPPH assay.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for an in-vitro antioxidant capacity assay.

Conclusion

Based on its fundamental chemical structure, this compound is predicted to be an effective antioxidant and free radical scavenger. The presence of the catechol moiety provides a robust mechanism for neutralizing reactive oxygen species through hydrogen atom donation. While direct quantitative studies on its antioxidant capacity are limited, the extensive body of research on related catechol derivatives strongly supports this potential. For drug development professionals and researchers, this compound represents a molecule of interest that warrants further investigation using standardized protocols, such as the DPPH and ABTS assays outlined in this guide, to fully characterize its antioxidant profile and potential therapeutic applications.

References

- 1. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to 4-Isopropylcatechol: Discovery and Historical Background

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical background of 4-isopropylcatechol (4-IPC), a potent tyrosinase inhibitor and depigmenting agent. The document details its physicochemical properties, historical synthesis methods, and early biological studies that established its mechanism of action. Particular emphasis is placed on the experimental protocols for its synthesis and the signaling pathway of tyrosinase inhibition. This guide is intended to serve as a foundational resource for researchers in dermatology, pharmacology, and medicinal chemistry.

Introduction

This compound (4-(1-methylethyl)-1,2-benzenediol), a substituted catechol, has garnered significant interest in the fields of dermatology and pharmacology due to its potent and irreversible inhibition of tyrosinase, the key enzyme in melanin synthesis.[1] Its ability to induce cutaneous depigmentation has led to its investigation for the treatment of hyperpigmentary disorders.[2] This document traces the origins of this compound, from its likely synthesis in the mid-20th century to its establishment as a valuable tool in melanogenesis research.

Physicochemical Properties

This compound is a white to off-white crystalline solid with the properties summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2138-43-4 | [3] |

| Molecular Formula | C₉H₁₂O₂ | [3] |

| Molecular Weight | 152.19 g/mol | [3] |

| Melting Point | 78 °C | [3] |

| Boiling Point | 271 °C (estimated) | [3] |

| Solubility | Slightly soluble in acetonitrile and chloroform. | [3] |

| pKa | 9.86 ± 0.10 (Predicted) | [3] |

Discovery and Historical Background

While the precise date and discoverer of the first synthesis of this compound are not definitively documented in readily available literature, its investigation as a depigmenting agent began in the late 1960s. A significant body of research on its effects on melanocytes and tyrosinase activity emerged in the early 1970s, indicating that the compound was synthesized and available for study prior to this period.[2][4]

A key milestone in its documented synthesis is a 1973 patent filed by Unilever Ltd. This patent outlines a process for the preparation of this compound, suggesting its potential for larger-scale production. The method described is a variation of the Friedel-Crafts alkylation, a cornerstone of aromatic chemistry.

Synthesis

The primary method for the synthesis of this compound is the Friedel-Crafts alkylation of catechol with an isopropylating agent, such as isopropanol or an isopropyl halide, in the presence of a Lewis acid or strong acid catalyst.[5][6][7]

Experimental Protocol: Friedel-Crafts Alkylation of Catechol with Isopropanol

This protocol is based on the general principles of Friedel-Crafts alkylation and the method described in the 1973 patent.

Materials:

-

Catechol

-

Isopropanol

-

Phosphoric acid (or another suitable acid catalyst)

-

An inert, high-boiling solvent (e.g., toluene or xylene)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

-

A mixture of catechol and phosphoric acid is dissolved in the inert solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

The mixture is heated to reflux.

-

Isopropanol is added dropwise to the refluxing mixture.

-

The reaction is maintained at reflux for several hours to ensure complete reaction.

-

After cooling to room temperature, the reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Spectroscopic Data

The structural confirmation of synthesized this compound is achieved through various spectroscopic techniques.

| Spectroscopic Data | Interpretation |

| ¹H NMR | Characteristic signals for the isopropyl group (a doublet for the two methyl groups and a septet for the methine proton) and aromatic protons are observed. The chemical shifts and splitting patterns of the aromatic protons are indicative of a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | Resonances corresponding to the carbons of the isopropyl group and the six carbons of the aromatic ring, with two carbons shifted downfield due to the attachment of the hydroxyl groups. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the hydroxyl groups. Aromatic C-H and C=C stretching vibrations are also observed. |

| Mass Spectrometry | The molecular ion peak (M⁺) is observed at m/z = 152. Key fragmentation patterns include the loss of a methyl group (M-15) and an isopropyl group (M-43). |

Mechanism of Action: Tyrosinase Inhibition

This compound is a potent, irreversible inhibitor of tyrosinase.[1] Its mechanism of action involves its enzymatic oxidation by tyrosinase to a highly reactive ortho-quinone intermediate.[8]

Signaling Pathway of Tyrosinase Inhibition

The following diagram illustrates the proposed mechanism of tyrosinase inhibition by this compound.

Caption: Proposed mechanism of irreversible tyrosinase inhibition by this compound.

The reactive ortho-quinone intermediate is a potent electrophile that can react with nucleophilic amino acid residues, such as cysteine or histidine, within the active site of tyrosinase. This covalent modification leads to the irreversible inactivation of the enzyme, thereby blocking the synthesis of melanin.[1][9]

Historical Biological Studies and Applications

The primary historical application of this compound has been as a research tool to study melanogenesis and as a potential therapeutic agent for hyperpigmentation.

-

Depigmenting Agent: Early studies in the 1970s demonstrated the potent depigmenting effects of topically applied this compound in animal models and human subjects.[2]

-

Tyrosinase Inhibition: Research from the same era elucidated that the mechanism of depigmentation was due to the specific and irreversible inhibition of tyrosinase, leading to a cessation of melanin production in melanocytes.[1]

-

Treatment of Hyperpigmentation: this compound was investigated for the treatment of various hyperpigmentary conditions, such as melasma.[2] However, concerns about its potential for cytotoxicity and the induction of leukoderma have limited its clinical use.

Natural Occurrence

While many catechol derivatives are found in nature, there is currently no definitive evidence to suggest that this compound is a naturally occurring compound in plants or other organisms. Its presence is primarily attributed to synthetic origins.

Conclusion

This compound has a rich history as a pioneering molecule in the study of melanogenesis and tyrosinase inhibition. From its likely synthesis in the mid-20th century to its characterization as a potent depigmenting agent, it has provided valuable insights into the biochemistry of skin pigmentation. While its clinical applications have been limited, it remains an important reference compound for the development of new generations of tyrosinase inhibitors for dermatological and cosmetic applications. This guide provides a foundational understanding of its discovery, synthesis, and historical biological context for professionals in the field.

References

- 1. Tyrosinase-mediated inhibition of in vitro leucine incorporation into mouse melanoma by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The treatment of hypermelanosis with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 2138-43-4 [chemicalbook.com]

- 4. Depigmentation of skin with this compound, mercaptoamines, and other compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

4-Isopropylcatechol: A Technical Guide on its Origins and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Isopropylcatechol (4-IPC) is a phenolic compound recognized for its potent effects on melanogenesis, making it a subject of interest in dermatological and pharmacological research. This technical guide provides a comprehensive overview of the current understanding of this compound's origins, moving from unsubstantiated claims of its natural occurrence to its well-documented chemical synthesis. The guide further details its mechanism of action as a depigmenting agent, its physicochemical properties, and relevant experimental protocols for its synthesis. This document aims to serve as a foundational resource for professionals engaged in research and development involving this compound.

Occurrence: Natural vs. Synthetic Origin

A pivotal point of clarification regarding this compound is its origin. While at least one commercial supplier has claimed that the compound is found in plants, animals, and humans, there is a notable absence of peer-reviewed scientific literature to substantiate this assertion[1]. Extensive searches of scientific databases have not yielded any studies detailing the isolation or identification of this compound from a natural source.

Conversely, the chemical synthesis of this compound is well-documented, with established protocols for its laboratory and potential industrial production[2]. Therefore, for all practical purposes within the scientific and drug development communities, this compound should be regarded as a synthetic compound. Any claims of its natural occurrence should be treated with caution pending verifiable scientific evidence.

Chemical Synthesis of this compound

The primary route for synthesizing this compound involves the Friedel-Crafts alkylation of catechol. A common method utilizes isopropyl alcohol or an isopropyl halide in the presence of a Lewis acid catalyst.

Synthesis Workflow

The synthesis can be conceptualized as a two-step process: the electrophilic attack of the isopropyl carbocation on the electron-rich catechol ring, followed by a deprotonation to restore aromaticity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Isopropylcatechol from Catechol

For distribution to: Researchers, scientists, and drug development professionals.

Introduction:

4-Isopropylcatechol, also known as 4-(1-methylethyl)-1,2-benzenediol, is a phenolic compound with applications in various research areas, including its role as a depigmenting agent and its involvement in melanin synthesis.[1][2][3][4] This document provides a detailed protocol for the synthesis of this compound from catechol via a Friedel-Crafts alkylation reaction. The procedure outlined below is intended for use by qualified professionals in a controlled laboratory setting.

Safety Precautions and Hazard Analysis

Extreme caution must be exercised when handling the reagents involved in this synthesis.

-

Catechol (1,2-dihydroxybenzene): Catechol is highly toxic if swallowed or in contact with skin, causes serious eye damage, may cause an allergic skin reaction, is suspected of causing genetic defects, and may cause cancer.[5][6] It is crucial to handle catechol in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[5][7][8] Ensure that an eyewash station and safety shower are readily accessible.[5]

-

Isopropyl Alcohol (Propan-2-ol): Isopropyl alcohol is a flammable liquid and vapor. It can cause serious eye irritation. Use in a well-ventilated area and away from ignition sources.

-

Acid Catalysts (e.g., Sulfuric Acid, Zinc Chloride): Strong acids are corrosive and can cause severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.

-

Solvents (e.g., Toluene, Dichloromethane): Organic solvents are often flammable and may be toxic or carcinogenic. All handling should be performed in a chemical fume hood.

For detailed safety information, always consult the Safety Data Sheets (SDS) for all chemicals used.[5][7][8]

Reaction Principle: Friedel-Crafts Alkylation

The synthesis of this compound from catechol is achieved through a Friedel-Crafts alkylation reaction.[9][10] In this electrophilic aromatic substitution reaction, the aromatic ring of catechol attacks an electrophile, in this case, an isopropyl carbocation. The isopropyl carbocation is generated in situ from isopropyl alcohol through protonation by a strong acid catalyst, followed by the loss of water. The hydroxyl groups on the catechol ring are activating and ortho-, para-directing. Due to steric hindrance from the adjacent hydroxyl group, the alkylation predominantly occurs at the para-position (position 4) relative to one of the hydroxyl groups.

Experimental Protocol

This protocol is based on general principles of Friedel-Crafts alkylation of phenols.[9][11]

Materials and Reagents:

-

Catechol

-

Isopropyl alcohol (Propan-2-ol)

-

Concentrated Sulfuric Acid (H₂SO₄) or another suitable Lewis acid catalyst (e.g., ZnCl₂)

-

Dichloromethane (CH₂Cl₂) or another suitable solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Toluene for recrystallization

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a dry round-bottom flask equipped with a magnetic stir bar, dissolve catechol (1.0 equivalent) in a suitable solvent such as dichloromethane.

-

Add isopropyl alcohol (1.1 to 1.5 equivalents) to the solution.

-

-

Catalyst Addition:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add the acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid) dropwise to the stirring solution. The addition should be done slowly to control the exothermic reaction.

-

-

Reaction:

-

After the addition of the catalyst, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (the exact temperature will depend on the solvent used) and maintain the reflux for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing cold water to quench the reaction.

-

Transfer the mixture to a separatory funnel.

-

Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate. Be cautious as this will generate carbon dioxide gas.

-

Extract the aqueous layer with dichloromethane (or another suitable organic solvent) multiple times.

-

Combine the organic layers.

-

-

Drying and Solvent Removal:

-

Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product, a solid or oil, can be purified by recrystallization from a suitable solvent system, such as toluene, or by column chromatography on silica gel.[12]

-

Data Presentation

| Parameter | Value | Reference |

| Product Name | This compound | [13] |

| CAS Number | 2138-43-4 | [1] |

| Molecular Formula | C₉H₁₂O₂ | [13] |

| Molecular Weight | 152.19 g/mol | [13] |

| Appearance | White to off-white waxy solid | [13] |

| Melting Point | 78°C | [13] |

| Boiling Point | ~271°C (estimated) | [13] |

Visualizations

Reaction Mechanism Workflow

Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.

Logical Relationship of Reagents and Products

Caption: The overall chemical transformation from catechol to this compound.

References

- 1. biosynth.com [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CheMondis Marketplace [chemondis.com]

- 4. glpbio.com [glpbio.com]

- 5. fishersci.com [fishersci.com]

- 6. nj.gov [nj.gov]

- 7. extrasynthese.com [extrasynthese.com]

- 8. echemi.com [echemi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. This compound | 2138-43-4 [chemicalbook.com]

Application Notes and Protocols for 4-Isopropylcatechol as a Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-isopropylcatechol as a polymerization inhibitor. The information is intended for professionals in research and development who require methods to control and prevent the premature polymerization of vinyl monomers.

Introduction

This compound is a phenolic compound that can function as a polymerization inhibitor. Like other phenolic inhibitors, its primary mechanism of action is the scavenging of free radicals, which are responsible for initiating and propagating polymerization chain reactions. This document outlines the theoretical basis for its function, provides experimental protocols for its evaluation and use, and presents data for a closely related analogue, 4-tert-butylcatechol (TBC), to serve as a reference for expected performance.

Mechanism of Action: Radical Scavenging

Polymerization of vinyl monomers is often initiated by free radicals generated thermally or by the addition of an initiator. This compound inhibits this process by donating a hydrogen atom from one of its hydroxyl groups to the highly reactive propagating radical (P•). This transfer neutralizes the radical, terminating the polymerization chain, and in the process, the this compound is converted into a more stable, less reactive phenoxyl radical. The presence of the second hydroxyl group in the catechol structure can further participate in terminating radicals.

The general radical scavenging mechanism is depicted below:

Caption: Radical Polymerization and Inhibition by this compound.

Quantitative Data Summary

Specific quantitative performance data for this compound is not widely published. However, data for the structurally similar and commonly used inhibitor, 4-tert-butylcatechol (TBC), provides a strong indication of the expected performance. The following tables summarize the inhibitory effects of TBC on the polymerization of styrene, a common vinyl monomer.

Table 1: Inhibition of Styrene Polymerization by 4-tert-butylcatechol (TBC) at 120°C

| Inhibitor | Concentration (ppm) | Polymer Content (%) after 4 hours | Inhibition Efficiency (%) |

| None (Control) | 0 | 2.5 | 0 |

| 4-tert-butylcatechol (TBC) | 1000 | 0.8 | 68 |

Data extrapolated from performance comparisons of various phenolic inhibitors.

Table 2: Induction Period for Styrene Polymerization with Different Inhibitors at 120°C

| Inhibitor System | Concentration (mass fraction) | Induction Period (hours) |

| TEMPO/DEHA/DNBP | 0.04% | 4.5 |

| TEMPO/DEHA/DDBSA | 0.04% | 3.5 |

Note: This table provides context for typical induction periods achieved with complex inhibitor systems in styrene polymerization.[1] While not TBC, it illustrates the timescale of inhibition.

Experimental Protocols

The following protocols are generalized methods for evaluating the effectiveness of a polymerization inhibitor like this compound.

Protocol 1: Determination of Induction Period and Polymerization Rate by Dilatometry

Dilatometry is a technique used to follow the progress of a polymerization reaction by measuring the volume contraction of the monomer as it converts to the denser polymer.

Objective: To determine the induction period and the rate of polymerization of a vinyl monomer in the presence of this compound.

Materials and Equipment:

-

Vinyl monomer (e.g., styrene, methyl methacrylate)

-

This compound

-

Polymerization initiator (e.g., AIBN, benzoyl peroxide)

-

Dilatometer

-

Constant temperature oil bath

-

Cathetometer or digital camera with high-resolution lens

-

Vacuum line

-

Nitrogen or Argon gas supply

Workflow Diagram:

Caption: Workflow for Dilatometry Experiment.

Procedure:

-

Monomer Purification: If necessary, remove any existing storage inhibitor from the monomer by washing with an aqueous NaOH solution, followed by washing with deionized water, drying over an anhydrous salt (e.g., MgSO4), and distillation under reduced pressure.

-

Solution Preparation: Prepare a stock solution of this compound in the purified monomer at the desired concentration (e.g., 100, 500, 1000 ppm). Add the polymerization initiator at a known concentration.

-

Filling the Dilatometer: Carefully fill the dilatometer with the prepared monomer solution.

-

Degassing: Attach the dilatometer to a vacuum line and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with radical polymerization. Backfill with an inert gas like nitrogen or argon.

-

Equilibration and Measurement: Immerse the dilatometer in the constant temperature bath set to the desired reaction temperature (e.g., 60-120°C). Allow the system to thermally equilibrate.

-

Data Collection: Record the initial height of the liquid in the capillary (h₀) at time t=0. Periodically record the height of the meniscus (h) as a function of time.

-

Analysis:

-

Plot the change in height (Δh = h₀ - h) versus time.

-

The induction period is the initial phase where there is little to no change in height.

-

The rate of polymerization is proportional to the slope of the linear portion of the curve after the induction period.

-

Protocol 2: Gravimetric Determination of Polymer Content

This method provides a straightforward way to determine the extent of polymerization by measuring the mass of the polymer formed.

Objective: To quantify the inhibitory effect of this compound by measuring the amount of polymer formed after a specific time at a given temperature.

Materials and Equipment:

-

Vinyl monomer

-

This compound

-

Polymerization initiator (optional, for initiated polymerization studies)

-

Reaction vials with septa

-

Constant temperature oven or oil bath

-

Methanol or other non-solvent for the polymer

-

Vacuum filtration apparatus

-

Drying oven

Workflow Diagram:

Caption: Workflow for Gravimetric Analysis.

Procedure:

-

Sample Preparation: In separate vials, prepare samples of the monomer containing different concentrations of this compound (e.g., 0 ppm, 100 ppm, 500 ppm, 1000 ppm). If studying initiated polymerization, add a consistent amount of initiator to each vial.

-

Reaction: Seal the vials and place them in a constant temperature oven or oil bath for a predetermined period (e.g., 4 hours at 120°C).

-

Polymer Precipitation: After the reaction time, remove the vials and cool them to room temperature to quench the polymerization. Open the vials and pour the contents into an excess of a non-solvent (e.g., methanol) to precipitate the polymer.

-

Isolation and Drying: Collect the precipitated polymer by vacuum filtration. Wash the polymer with additional non-solvent to remove any residual monomer. Dry the collected polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

-

Calculation: The percent polymer conversion is calculated as: (Mass of dry polymer / Initial mass of monomer) x 100%

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.[2] Use in a well-ventilated area.[1]

-

Storage: Store in a cool, dry, and well-ventilated place.[1][2] Keep the container tightly closed. Recommended storage may be refrigerated.[2] For long-term storage of stock solutions, -20°C or -80°C under a nitrogen atmosphere may be appropriate.

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[2] If inhaled, move to fresh air.

Conclusion

This compound is a viable inhibitor for free-radical polymerization. The provided protocols offer standardized methods for evaluating its efficacy in terms of induction period and reduction in polymer formation. While specific performance data for this compound is limited, the data for 4-tert-butylcatechol suggests it will be an effective inhibitor. Researchers should perform their own evaluations to determine the optimal concentration and conditions for their specific monomer system and application.

References

Application Notes: 4-Isopropylcatechol in Dermatological Research

Introduction

4-Isopropylcatechol (4-IPC) is a potent, irreversible cutaneous depigmenting agent that serves as a critical tool in dermatological research, particularly in studies related to hyperpigmentation and melanocyte biology.[1][2] As a substituted phenol, its mechanism of action is primarily centered on its selective toxicity towards melanocytes, the melanin-producing cells in the skin.[3][4] This property makes it a compound of interest for investigating the pathways of melanogenesis, melanocyte destruction, and for the development of therapeutic agents for pigmentary disorders such as melasma.[3][5] However, its use is often accompanied by skin irritation, a factor that must be considered in experimental design.[3][6]

Mechanism of Action

The depigmenting effect of this compound is intrinsically linked to the function of tyrosinase, the key enzyme in melanin synthesis.[7] Unlike some depigmenting agents that merely inhibit tyrosinase activity, 4-IPC acts as a substrate for the enzyme. Within the melanocyte, tyrosinase oxidizes 4-IPC, leading to the formation of highly reactive intermediates, likely quinones.[7][8] These intermediates are cytotoxic; they significantly inhibit protein biosynthesis and induce cellular damage, ultimately leading to the death and loss of melanocytes.[3][4][7] This tyrosinase-mediated toxicity is highly specific to cells with active melanin synthesis, sparing surrounding keratinocytes and Langerhans cells.[3][4]

Caption: Mechanism of this compound induced melanocyte cytotoxicity.

Quantitative Data Summary

The following tables summarize the quantitative findings from key clinical and preclinical studies on this compound.

Table 1: Clinical Trial of 4-IPC for Hyperpigmentation [3][5]

| Parameter | Value | Notes |

| Subjects | 68 patients | 54 with melasma, 14 with other pigmentation disorders. |

| Treatment | 1% or 3% 4-IPC topical application | Applied over a period of 6 years for the entire cohort. |

| Efficacy | ~67% (Two-thirds) | Percentage of patients showing significant improvement. |

| Adverse Events | ||

| - Skin Irritation | 29.4% (20 patients) | Mild to moderate local irritation. |

| - Allergic Contact Dermatitis | 5.9% (4 patients) | Required discontinuation of treatment. |

| - Unintended Depigmentation | 1.5% (1 patient) | Developed confetti-like areas of depigmentation. |

Table 2: Preclinical Depigmentation Study in Guinea Pigs [6]

| Formulation | Concentration | Application | Outcome |

| This compound | 1% and 3% | Topical, once daily for 3 weeks | Potent depigmenting activity observed. |

| Hydroquinone | 1% and 3% | Topical, once daily for 3 weeks | Depigmenting activity was less potent than 4-IPC. |

| Side Effect | N/A | N/A | Mild skin irritation was noted for both 4-IPC and hydroquinone. |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment in B16 Melanoma Cells

This protocol details a standard method to assess the cytotoxicity of 4-IPC on a tyrosinase-positive melanoma cell line using a colorimetric MTT assay.

Materials:

-

B16-F10 mouse melanoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (4-IPC)

-

Dimethyl sulfoxide (DMSO, sterile)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

Spectrophotometric microplate reader

Procedure:

-

Cell Seeding: Culture B16-F10 cells in DMEM with 10% FBS. Trypsinize and seed the cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Treatment: Prepare a stock solution of 4-IPC in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 500 µM. The final DMSO concentration in all wells (including vehicle control) should be <0.5%. Replace the medium in each well with 100 µL of the prepared 4-IPC dilutions or vehicle control.

-

Incubation: Incubate the treated cells for 48 hours at 37°C, 5% CO₂.

-

MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. The treatment of hypermelanosis with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. KoreaMed [koreamed.org]

- 7. Tyrosinase-mediated inhibition of in vitro leucine incorporation into mouse melanoma by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of 4‐substituted phenols to induce vitiligo and antimelanoma immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

Application Notes and Protocols for the Quantification of 4-Isopropylcatechol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylcatechol (4-IPC) is a substituted catechol derivative known for its effects on melanocytes, making it a compound of interest in dermatological research and cosmetic science, particularly in the context of skin depigmentation.[1] Accurate and precise quantification of 4-IPC in various sample matrices, such as cosmetic formulations, biological tissues, and environmental waters, is crucial for efficacy studies, safety assessments, and quality control.

This document provides detailed application notes and experimental protocols for the quantification of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Detection.

General Sample Preparation Considerations

Effective sample preparation is critical to remove interfering substances and concentrate the analyte for accurate quantification. The choice of method depends on the sample matrix.

For Cosmetic Creams and Ointments:

-

Solid-Liquid Extraction (SLE): A known weight of the cream (e.g., 500 mg) is mixed with an appropriate extraction solvent (e.g., 8 mL of a buffered methanol/water solution).[2] The mixture is then sonicated for approximately 30 minutes to ensure complete extraction of 4-IPC, followed by centrifugation to separate the solid excipients.[2] The resulting supernatant can then be further processed or directly injected for analysis.

-

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to enhance the extraction efficiency and can reduce solvent consumption and extraction time.[3]

For Aqueous Samples (e.g., Wastewater):

-

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of analytes from complex aqueous matrices.[4][5] A suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange) is conditioned, and the water sample (e.g., 200 mL, pH adjusted) is passed through it.[6] After washing the cartridge to remove interferences, 4-IPC is eluted with a small volume of an organic solvent like methanol.[6] This extract can then be evaporated and reconstituted in a suitable solvent for analysis.[6]

For Biological Samples:

-

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids, such as an aqueous sample and an organic solvent.[3]

-

Protein Precipitation: For samples like plasma, proteins can be precipitated using a solvent like acetonitrile, followed by centrifugation to isolate the analyte in the supernatant.

A general workflow for sample preparation is illustrated below.

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the quantification of phenolic compounds. A reverse-phase C18 column is typically employed for the separation of this compound.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an acidified aqueous solution and an organic solvent. A typical mobile phase could be a mixture of 0.1% formic acid in water (A) and acetonitrile (B). A starting condition could be 60:40 (A:B).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 20 µL.

-

Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this, create a series of calibration standards by diluting with the mobile phase to cover the expected concentration range of the samples.

Data Presentation:

The following table summarizes typical quantitative performance parameters for the HPLC analysis of catechol-like compounds. Note: These values are estimates for this compound based on published data for similar compounds and should be validated experimentally.

| Parameter | Typical Value |

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | ~0.15 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 2% |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it suitable for trace-level quantification of this compound, especially in complex matrices. Derivatization is often required to improve the volatility and thermal stability of the analyte.

Experimental Protocol:

-

Instrumentation: A GC system coupled to a mass spectrometer (e.g., single quadrupole or tandem quadrupole).

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injection: Splitless injection at 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 150 °C at 10 °C/min.

-

Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

-

-

Derivatization: this compound contains hydroxyl groups that should be derivatized prior to GC analysis. Silylation is a common method.

-

Mass Spectrometer Settings:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.

-

Data Presentation:

The following table presents estimated quantitative data for the GC-MS analysis of this compound. Note: These values are based on performance for similar derivatized phenolic compounds and require experimental validation.

| Parameter | Typical Value |

| Linearity Range | 0.01 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | ~0.02 ng/mL |

| Limit of Quantification (LOQ) | ~0.07 ng/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (% RSD) | < 10% |

Electrochemical Detection

Electrochemical methods provide a sensitive, rapid, and low-cost alternative for the quantification of electroactive compounds like this compound. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly used.

Experimental Protocol:

-

Instrumentation: A potentiostat with a three-electrode system (working electrode, reference electrode, and counter electrode).

-

Working Electrode: Glassy carbon electrode (GCE), carbon paste electrode (CPE), or a screen-printed electrode (SPE). The electrode surface may be modified to enhance sensitivity and selectivity.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

Supporting Electrolyte: A phosphate buffer solution (PBS) or acetate buffer at a specific pH (e.g., pH 7.0) is commonly used.[8]

-

Measurement Technique: Differential Pulse Voltammetry (DPV) is often preferred for quantitative analysis due to its higher sensitivity and better resolution compared to CV.

-

Procedure:

-

Prepare the sample in the supporting electrolyte.

-

Deoxygenate the solution by purging with nitrogen gas for 5-10 minutes.

-

Record the DPV scan over a potential range that covers the oxidation of this compound.

-

Quantification is based on the peak current, which is proportional to the concentration of this compound.

-

Data Presentation:

The following table provides estimated quantitative performance characteristics for the electrochemical detection of this compound, based on data for catechol.[8][9] Note: Experimental validation is necessary.

| Parameter | Typical Value |

| Linearity Range | 0.1 - 100 µM |

| Correlation Coefficient (r²) | > 0.997 |

| Limit of Detection (LOD) | ~0.05 µM |

| Limit of Quantification (LOQ) | ~0.15 µM |

| Accuracy (% Recovery) | 95 - 105% (in spiked samples) |

| Precision (% RSD) | < 5% |

Signaling Pathway and Experimental Workflow Diagrams

Tyrosinase-Mediated Metabolism of this compound

This compound is known to be a substrate for the enzyme tyrosinase, which plays a key role in melanin synthesis. The enzymatic oxidation of 4-IPC by tyrosinase is believed to be central to its depigmenting effect.[1] The following diagram illustrates this proposed metabolic pathway.

HPLC Analysis Workflow

The following diagram outlines the logical steps involved in quantifying this compound using HPLC.

References

- 1. Tyrosinase-mediated inhibition of in vitro leucine incorporation into mouse melanoma by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. A Fully Automated Online SPE-LC-MS/MS Method for the Determination of 10 Pharmaceuticals in Wastewater Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of Pharmaceutical Residues by UPLC-MS/MS Method: Validation and Application on Surface Water and Hospital Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijern.com [ijern.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Developing an LC-MS method for 4-isopropylcatechol detection

An LC-MS/MS method for the sensitive and selective quantification of 4-isopropylcatechol in human plasma has been developed. This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

This compound is a catechol derivative that may be encountered in various research and development settings, including pharmaceutical and environmental analysis. Accurate and reliable quantification of this compound in complex biological matrices such as plasma is crucial for toxicological and metabolic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it the ideal technique for this purpose.[1] The method described herein utilizes Solid Phase Extraction (SPE) for sample clean-up, followed by reversed-phase liquid chromatography and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is designed for the extraction of this compound from human plasma. To ensure the stability of catechols, plasma samples should be kept frozen at –80 °C until analysis and handled on ice once thawed.[1]

Materials:

-

Weak Cation Exchange (WCX) SPE cartridges

-

Human plasma (K2EDTA)

-

Internal Standard (IS) working solution (e.g., this compound-d7)

-

10 mM Ammonium Acetate

-

Methanol

-

Acetonitrile

-

2-Propanol

-

Dichloromethane

-

0.3% Formic Acid in water

-

15% 2-Propanol in 0.3% Formic Acid (Elution Solvent)

-

Nitrogen evaporator

-

Vortex mixer and centrifuge

Procedure:

-

Pre-treatment: Thaw plasma samples on ice. In a polypropylene tube, mix 500 µL of plasma with 500 µL of 10 mM ammonium acetate containing the internal standard.[2] Vortex for 10 seconds.

-

SPE Cartridge Conditioning: Condition the WCX SPE plate by washing sequentially with 500 µL of methanol and 500 µL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE plate.

-

Washing: Wash the cartridge with the following solvents in sequence to remove interferences:[2]

-

2 x 500 µL of water

-

1 x 500 µL of 2-propanol

-

1 x 500 µL of dichloromethane

-

1 x 500 µL of 2-propanol (to rinse away dichloromethane)

-

-

Elution: Elute the analyte and internal standard from the cartridge by adding 2 x 75 µL of elution solvent (15% 2-propanol in 0.3% formic acid).[2]

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40 °C.[1][3] Reconstitute the residue in 100 µL of mobile phase A (0.1% formic acid in water). Vortex to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

Due to the polar nature of this compound, a column that provides enhanced retention for polar compounds is recommended, such as a pentafluorophenyl (PFP) or a polar-endcapped C18 column.[1][4][5]

| Parameter | Value |

| LC System | Agilent 1290 Infinity LC or equivalent[1] |

| Column | Agilent Pursuit PFP, 2.0 × 150 mm, 3 µm[1] |

| Mobile Phase A | 0.1% Formic Acid in Water[6] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] |

| Flow Rate | 0.40 mL/min |

| Injection Volume | 10 µL[3][6] |

| Column Temp. | 40 °C[3][6] |

| Gradient | Time (min) |

| 0.0 | |

| 3.5 | |

| 5.0 | |

| 7.0 | |

| 7.5 | |

| 10.0 |

Mass Spectrometry (MS) Method

Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive ion mode (ESI+).

| Parameter | Value |

| MS System | Agilent 6460 Triple Quadrupole or equivalent[1] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |

| Capillary Voltage | 4000 V[3] |

| Gas Temp. | 350 °C[3] |

| Gas Flow | 10 L/min[3] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions: The following MRM transitions should be used for quantification and confirmation of this compound and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Purpose |

| This compound | 153.2 | 111.1 | 15 | Quantifier |

| This compound | 153.2 | 93.1 | 25 | Qualifier |

| This compound-d7 | 160.2 | 111.1 | 15 | Internal Standard |

Method Performance